Tomatine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

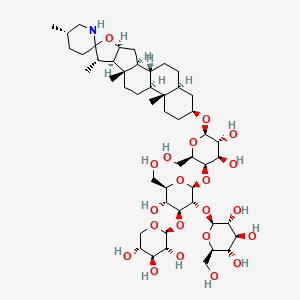

Tomatine, also known as α-tomatine or lycopersicin, is a glycoalkaloid found predominantly in the stems and leaves of tomato plants (Solanum lycopersicum). It is present in much lower concentrations in the fruits. Chemically pure this compound is a white crystalline solid at standard temperature and pressure. Historically, this compound was considered toxic, which led to the misconception that tomatoes were poisonous. it has since been recognized for its various beneficial properties .

Mechanism of Action

Target of Action

It has been suggested that tomatine can interact with sterols such as cholesterol , and it may also act as an antagonist to calmodulin, affecting the combination of calmodulin with target enzymes .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. The unprotonated form of this compound forms complexes with sterols such as cholesterol, which may disrupt cell membranes and alter membrane permeability . This interaction can lead to changes in cell function and viability.

Biochemical Pathways

This compound undergoes a series of metabolic transformations as tomatoes mature. Initially present in higher levels in immature green tomato fruits, α-tomatine is metabolized into non-toxic and non-bitter compounds in ripe fruits through hydroxylation, acetylation, and glycosylation processes . This transformation plays a crucial role in the plant’s defense mechanisms and the compound’s bioactivity.

Pharmacokinetics

It is known that this compound is soluble in methanol, ethanol, dioxane, and propylene glycol, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

This compound has been shown to have various effects at the molecular and cellular levels. It can reduce cell viability and induce apoptosis in certain cell types . Furthermore, this compound can increase intracellular reactive oxygen species (ROS) and cytosolic calcium levels , which can lead to changes in cell signaling and function.

Action Environment

Environmental factors can influence the action of this compound. For instance, the concentration of this compound in the rhizosphere of field-grown plants was higher than that of the bulk soil at all growth stages . This suggests that the plant’s environment can influence the production and secretion of this compound. Furthermore, this compound can modulate the bacterial community around tomato roots, indicating its role in shaping the plant’s microbiome .

Biochemical Analysis

Biochemical Properties

Tomatine interacts with various enzymes and proteins. For instance, the enzyme α-Tomatine 23-Hydroxylase, encoded by the gene Sl23DOX, catalyzes the 23-hydroxylation of α-tomatine . The product of this reaction spontaneously isomerizes to neorickiioside B, an intermediate in α-tomatine metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the bacterial assemblage of the rhizosphere . It also affects the bacterial diversity in soil when applied at certain concentrations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme Sl23DOX, for instance, catalyzes the 23-hydroxylation of α-tomatine, leading to the formation of neorickiioside B .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, the secretion of this compound was found to be higher at the early growth stage than the green-fruit stage in hydroponically grown plants .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it’s known that steroidal glycoalkaloids like this compound are toxic to various organisms, including animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. The enzyme Sl23DOX plays a key role in the metabolic processing of toxic α-tomatine during tomato fruit ripening .

Transport and Distribution

While specific details about the transport and distribution of this compound within cells and tissues are not mentioned in the sources, it’s known that α-tomatine accumulates in all tissues of tomato plants, particularly in leaves and immature green fruits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tomatine can be extracted from green tomatoes, which are often considered agricultural waste. The extraction process involves several steps:

Harvesting and Sorting: Green tomatoes are separated from red tomatoes using a color-sorting machine.

Extraction: The tomatoes are then processed to extract this compound using solvents such as methanol, ethanol, dioxane, and propylene glycol. The extraction process typically involves maceration and filtration.

Purification: The crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from green tomatoes, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Tomatine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tomatidine, its aglycone form.

Reduction: Reduction reactions can convert this compound into other glycoalkaloid derivatives.

Substitution: this compound can undergo substitution reactions where its glycosidic bonds are cleaved and replaced with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acidic or basic conditions to facilitate glycosidic bond cleavage.

Major Products:

Tomatidine: Formed through oxidation.

Various Glycoalkaloid Derivatives: Formed through reduction and substitution reactions

Scientific Research Applications

Tomatine has a wide range of scientific research applications:

Comparison with Similar Compounds

Solanine: Found in potatoes, known for its toxic properties.

Chaconine: Another glycoalkaloid in potatoes, similar in structure to solanine.

Dehydrotomatine: An isomer of this compound found in tomatoes .

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

Tomatine, a glycoalkaloid primarily found in tomatoes (Solanum lycopersicum), has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects, as well as its role in plant defense mechanisms.

Chemical Structure and Properties

This compound is composed of an aglycone moiety called tomatidine linked to a sugar moiety, specifically lycotetraose. Its structure allows it to exhibit surfactant properties, which are crucial for its biological activities. The compound is predominantly concentrated in the leaves and unripe fruits of the tomato plant, with concentrations decreasing as the fruit ripens .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The biocidal activity has been attributed to this compound's interaction with sterols in microbial cell membranes, leading to pore formation and subsequent cell lysis. This mechanism is particularly effective against fungal pathogens due to this compound's interference with ergosterol biosynthesis .

- Research Findings : A study reported that this compound-rich extracts demonstrated potent antifungal activity, inhibiting the growth of various fungal strains. The minimum inhibitory concentration (MIC) values for this compound against certain pathogens were found to be notably low, indicating its efficacy .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory properties, which may have implications for chronic disease management.

- Mechanism : It is suggested that this compound modulates immune responses by enhancing Th1/Th2 responses and influencing cytokine production . This modulation can lead to reduced inflammation in various conditions.

- Case Study : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties.

- Mechanism : this compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function. These effects are attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

- Research Insights : A recent study highlighted that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 15–30 µM, demonstrating its potential as a chemotherapeutic agent .

Role in Plant Defense

This compound plays a crucial role in the tomato plant's defense against herbivores and pathogens.

- Defense Mechanism : The secretion of this compound from tomato roots influences the composition of rhizosphere microbial communities, promoting beneficial bacteria while suppressing harmful ones. This ecological interaction enhances the plant's resilience against diseases .

- Experimental Findings : Studies have shown that genetically modified tomato plants with reduced this compound levels exhibited increased susceptibility to bacterial infections, underscoring the compound's importance in plant immunity .

Properties

CAS No. |

17406-45-0 |

|---|---|

Molecular Formula |

C50H83NO21 |

Molecular Weight |

1034.2 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'S,6S,7S,9S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22?,23-,24?,25?,26?,27+,28?,29+,30+,31+,32?,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50-/m0/s1 |

InChI Key |

REJLGAUYTKNVJM-LBPMSWKISA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

Appearance |

Solid powder |

Color/Form |

NEEDLES FROM METHANOL WHITE CRYSTALS |

melting_point |

263-268 °C |

Key on ui other cas no. |

17406-45-0 |

physical_description |

White solid; [HSDB] Faintly beige powder; [MSDSonline] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tomatine; Lycopersicin; NSC 234440; NSC 9223; α-Tomatine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.